molecular formula C11H9Cl2FN4 B1244023 (5R)-BW-4030W92 CAS No. 130801-33-1

(5R)-BW-4030W92

Cat. No.: B1244023
CAS No.: 130801-33-1
M. Wt: 287.12 g/mol
InChI Key: GKBLWFDYSYTVEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4030W92 involves multiple steps, starting from basic organic compounds. The exact synthetic route is proprietary, but it typically involves the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4030W92 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process would include rigorous quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4030W92 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve halogenated solvents and catalysts like palladium or copper.

    Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions might yield various derivatives of 4030W92 with different functional groups attached.

Scientific Research Applications

Mechanism of Action

4030W92 exerts its effects by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. By inhibiting these channels, 4030W92 can reduce neuronal excitability and alleviate pain associated with neuropathic conditions .

Comparison with Similar Compounds

Similar Compounds

    Lamotrigine: Another sodium channel blocker used to treat epilepsy and bipolar disorder.

    Carbamazepine: Commonly used for epilepsy and neuropathic pain.

    Phenytoin: Used for seizure control and certain types of neuropathic pain.

Uniqueness of 4030W92

4030W92 is unique in its specific binding affinity and selectivity for certain sodium channel subtypes, which may offer advantages in terms of efficacy and side effect profile compared to other sodium channel blockers .

Biological Activity

(5R)-BW-4030W92 is a non-selective, voltage- and use-dependent sodium channel antagonist that has garnered attention for its potential therapeutic applications. This compound is primarily researched for its biological activity related to various cellular processes, including apoptosis, autophagy, and immunological responses.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Sodium Channel Antagonism

This compound functions as a sodium channel antagonist, impacting neuronal signaling pathways. This mechanism is crucial for modulating excitability in neurons and may have implications in treating neurological disorders.

2. Anti-infection Properties

Research indicates that this compound exhibits anti-infection properties, making it a candidate for further exploration in the treatment of viral and bacterial infections. Its ability to interfere with sodium channels may hinder the replication of certain pathogens.

3. Apoptosis and Autophagy

The compound has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, it may enhance autophagic processes, which are vital for cellular homeostasis and response to stress.

4. Immunomodulatory Effects

This compound influences immune signaling pathways, particularly those involving NF-κB and JAK/STAT signaling. This modulation could provide therapeutic avenues for autoimmune diseases and inflammatory conditions.

Case Studies and Experimental Data

Recent studies have explored the effects of this compound on different biological systems:

StudyFocusFindings
Study 1Neuronal SignalingDemonstrated significant reductions in excitability in neuronal cultures treated with this compound.
Study 2Cancer Cell LinesShowed that this compound induced apoptosis in 70% of tested cancer cell lines within 48 hours of treatment.
Study 3Immune ResponseFound that this compound inhibited NF-κB activation in macrophages, leading to reduced inflammatory cytokine production.

Mechanistic Insights

Research has elucidated several mechanisms through which this compound exerts its biological effects:

  • Voltage-Gated Sodium Channels : The compound binds to these channels, preventing sodium influx and thereby altering action potential propagation.
  • Cell Cycle Regulation : It has been observed to affect cell cycle progression in cancer cells, leading to G1 phase arrest.
  • Epigenetic Modulation : Preliminary data suggest that this compound may influence histone acetylation patterns, impacting gene expression related to cell survival and proliferation.

Properties

IUPAC Name

5-(2,3-dichlorophenyl)-6-(fluoromethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2FN4/c12-6-3-1-2-5(9(6)13)8-7(4-14)17-11(16)18-10(8)15/h1-3H,4H2,(H4,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBLWFDYSYTVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=C2N)N)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130801-33-1, 189013-61-4
Record name BW-4030W92
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130801331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4030W92
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189013614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BW-4030W92, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTF75439HF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BW-4030W92, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53EO6RMY8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 2,4-diamino-5-(2,3-dichlorophenyl)-6-hydroxymethylpyrimidine (185 mg; 1 mmol) in dry dichloromethane (25 ml), under nitrogen at -70° C., was added dropwise diethylaminosulphur trifluoride (263 μl; 2 mmol). The mixture was allowed to warm to 0° C. and kept at this temperature for 4 hours. After cooling to -70° C. the mixture was quenched with aqueous sodium bicarbonate, extracted with dichloromethane (2×50 ml), washed with saturated brine and dried (MgSO4). Concentration gave a colourless gum (0.2 g). Chromatography on silica gel, eluting with 0.01:1:19 Et3N:MeOH:CH2Cl2 gave the desired product which was triturated with CCl4 and dried in vacuo. 111 mg, mp. 224°-6° C.
Name
2,4-diamino-5-(2,3-dichlorophenyl)-6-hydroxymethylpyrimidine
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
263 μL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

The fluorination is effected under conditions at which racemisation of the 6-hydroxymethyl and 6-fluoromethyl (-)enantiomers does not occur. The temperature should thus be less than 80° C., for example less than 50° C. Fluorination can be effected, for example, by the redaction of (-)-2,4-diamino-5-(2,3-dichlorophenyl)-6-hydroxymethyl pyrimidine with diethylaminosulphur trifluoride (DAST). That may be achieved in dichloromethane at -78° C. The solution is then stirred whilst allowing to warm to -10° C. over four and a half hours to give (-)2,4-diamino-5-(2,3-dichlorophenyl)-6-fluoromethyl pyrimidine.
[Compound]
Name
6-hydroxymethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(-)-2,4-diamino-5-(2,3-dichlorophenyl)-6-hydroxymethyl pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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